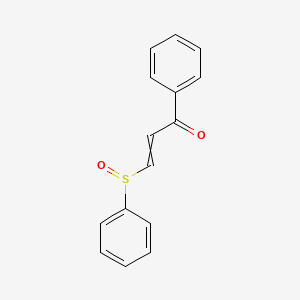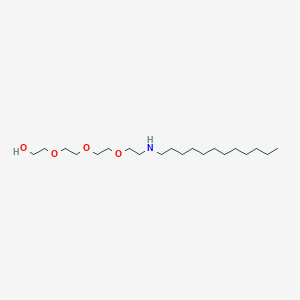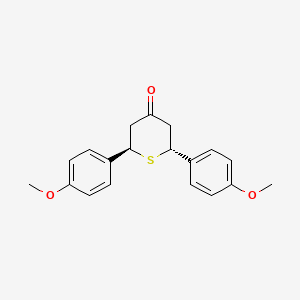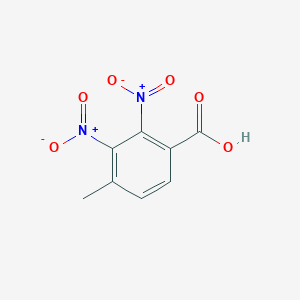![molecular formula C11H16S B14472612 {1-[(Propan-2-yl)sulfanyl]ethyl}benzene CAS No. 65757-62-2](/img/structure/B14472612.png)
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a propan-2-ylsulfanyl group and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Propan-2-yl)sulfanyl]ethyl}benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of {1-[(Propan-2-yl)sulfanyl]ethyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate biological pathways and affect cellular functions.
相似化合物的比较
Similar Compounds
Ethylbenzene: Lacks the sulfanyl group, making it less reactive in redox reactions.
Isopropylbenzene (Cumene): Similar structure but without the ethyl group, leading to different reactivity and applications.
Thiophenol: Contains a sulfanyl group attached directly to the benzene ring, offering different chemical properties.
Uniqueness
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene is unique due to the presence of both an ethyl and a propan-2-ylsulfanyl group, which provides a combination of reactivity and stability. This dual functionality makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
65757-62-2 |
|---|---|
分子式 |
C11H16S |
分子量 |
180.31 g/mol |
IUPAC 名称 |
1-propan-2-ylsulfanylethylbenzene |
InChI |
InChI=1S/C11H16S/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI 键 |
JCGDJNJQINTWRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


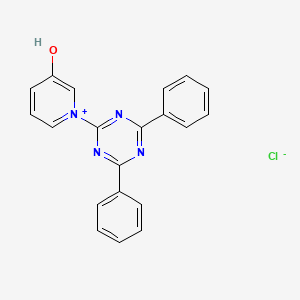
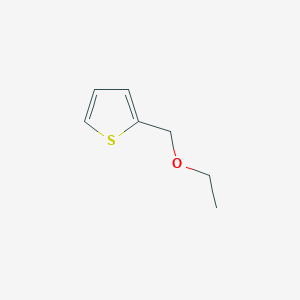
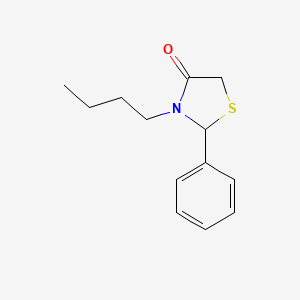
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
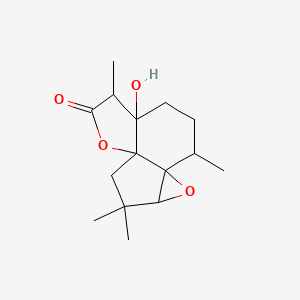
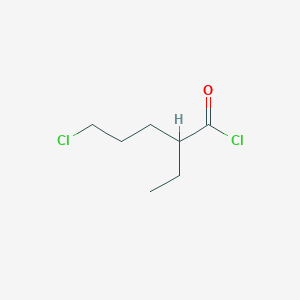
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
